N-cyclopropyl-3-fluoro-4-methoxy-N-(thiophen-3-ylmethyl)benzamide
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Overview
Description
N-cyclopropyl-3-fluoro-4-methoxy-N-(thiophen-3-ylmethyl)benzamide is a synthetic organic compound that features a benzamide core substituted with a cyclopropyl group, a fluorine atom, a methoxy group, and a thiophen-3-ylmethyl group
Mechanism of Action
Target of Action
A structurally similar compound, n-methylbenzamide, is known to be a potent inhibitor of pde10a , a phosphodiesterase with a remarkable localization as the protein is abundant only in brain tissue .
Mode of Action
If it shares a similar mechanism with N-Methylbenzamide, it may act as an inhibitor of its target protein . Inhibition typically involves the compound binding to the active site of the enzyme, preventing the normal substrate from interacting with the enzyme and thus blocking the enzyme’s function.
Biochemical Pathways
If it acts similarly to N-Methylbenzamide, it could affect pathways involving PDE10A . PDE10A is involved in signal transduction pathways in neurons, and its inhibition can affect neuronal signaling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-3-fluoro-4-methoxy-N-(thiophen-3-ylmethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common approach includes:
Formation of the benzamide core: This can be achieved by reacting 3-fluoro-4-methoxybenzoic acid with cyclopropylamine under suitable conditions to form the corresponding amide.
Introduction of the thiophen-3-ylmethyl group: This step often involves a nucleophilic substitution reaction where the amide is treated with thiophen-3-ylmethyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-3-fluoro-4-methoxy-N-(thiophen-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amide group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst are common methods.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products
Oxidation: Products include 3-fluoro-4-methoxybenzoic acid derivatives.
Reduction: Products include N-cyclopropyl-3-fluoro-4-methoxy-N-(thiophen-3-ylmethyl)amine.
Substitution: Products vary depending on the nucleophile used.
Scientific Research Applications
N-cyclopropyl-3-fluoro-4-methoxy-N-(thiophen-3-ylmethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorophenyl)-3-bromobenzamide
- 3-fluoro-4-methoxybenzeneboronic acid
- N-(thiophen-3-ylmethyl)benzamide
Uniqueness
N-cyclopropyl-3-fluoro-4-methoxy-N-(thiophen-3-ylmethyl)benzamide is unique due to the combination of its cyclopropyl, fluorine, methoxy, and thiophen-3-ylmethyl substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-cyclopropyl-3-fluoro-4-methoxy-N-(thiophen-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2S/c1-20-15-5-2-12(8-14(15)17)16(19)18(13-3-4-13)9-11-6-7-21-10-11/h2,5-8,10,13H,3-4,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCWAVDXBAGCPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N(CC2=CSC=C2)C3CC3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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